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Compound of Interest

Compound Name: Lomardexamfetamine

Cat. No.: B608625 Get Quote

Disclaimer: As of late 2025, detailed public-domain data on the pharmacokinetics and

pharmacodynamics of Lomardexamfetamine (KP106) remains scarce. This guide synthesizes

the available information and provides a generalized framework for understanding its potential

pharmacological profile based on its classification as a d-amphetamine prodrug. The

information presented herein should be considered in the context of ongoing research, and

readers are encouraged to consult emerging clinical trial data and peer-reviewed publications

for definitive quantitative metrics and detailed experimental protocols.

Introduction to Lomardexamfetamine
Lomardexamfetamine (also known as KP106) is a central nervous system (CNS) stimulant

currently under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder

(ADHD).[1] It is described as a chemical entity composed of d-amphetamine covalently bonded

to a ligand.[1] This prodrug design is intended to modulate the release of d-amphetamine,

potentially offering a distinct pharmacokinetic profile compared to immediate-release

formulations.

Postulated Pharmacodynamic Mechanism of Action
The primary pharmacological activity of Lomardexamfetamine is expected to be mediated by

its active metabolite, d-amphetamine. Amphetamines exert their effects by increasing the

synaptic concentrations of dopamine (DA) and norepinephrine (NE).[2][3] This is achieved

through a multi-faceted mechanism:
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Reuptake Inhibition: d-Amphetamine blocks the dopamine transporter (DAT) and the

norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from

the synaptic cleft.[2]

Enhanced Efflux: A key differentiator from other stimulants like methylphenidate is that

amphetamines also promote the release (efflux) of DA and NE from presynaptic vesicles into

the cytoplasm and subsequently into the synapse.

This dual action leads to a significant amplification of dopaminergic and noradrenergic

signaling, which is thought to be the basis for its therapeutic effects in ADHD.

Signaling Pathway
The downstream effects of increased dopaminergic and noradrenergic activity are complex,

involving the activation of various postsynaptic receptors and intracellular signaling cascades

that modulate neuronal excitability, gene expression, and synaptic plasticity.
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Generalized Amphetamine Signaling Pathway

Anticipated Pharmacokinetic Profile
As a prodrug, the pharmacokinetic profile of Lomardexamfetamine is anticipated to be distinct

from immediate-release d-amphetamine. The rate-limiting step in the formation of the active

metabolite is expected to be the cleavage of the covalent bond between d-amphetamine and

its ligand.
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Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Following oral administration, Lomardexamfetamine is likely absorbed from the

gastrointestinal tract.

Metabolism: The conversion to d-amphetamine is the critical metabolic step. For a similar

prodrug, lisdexamfetamine, this conversion occurs primarily via enzymatic hydrolysis in red

blood cells. The specific enzymes and tissues involved in Lomardexamfetamine
metabolism require elucidation. The resulting d-amphetamine is further metabolized, in part

by the cytochrome P450 enzyme CYP2D6.

Distribution: Like other amphetamines, d-amphetamine is expected to have a large volume

of distribution and low plasma protein binding.

Excretion: Elimination is primarily through renal excretion.

Pharmacokinetic Parameters
Quantitative data for Lomardexamfetamine are not yet publicly available. The table below

provides a template for how such data would be presented, with illustrative parameters based

on the known profile of other amphetamine derivatives.

Parameter Description
Expected Value
(Illustrative)

Tmax (h)
Time to reach maximum

plasma concentration
~3-5

Cmax (ng/mL)
Maximum plasma

concentration
Dose-dependent

AUC (ng·h/mL)
Area under the plasma

concentration-time curve
Dose-dependent

t½ (h)
Elimination half-life of d-

amphetamine
~10-12

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b608625?utm_src=pdf-body
https://www.benchchem.com/product/b608625?utm_src=pdf-body
https://www.benchchem.com/product/b608625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The characterization of the pharmacokinetic and pharmacodynamic properties of

Lomardexamfetamine would involve a series of preclinical and clinical studies.

Preclinical Pharmacokinetic Studies
These studies would likely be conducted in animal models (e.g., rodents, non-human primates)

to determine the ADME profile of Lomardexamfetamine and its active metabolite. A typical

experimental workflow is outlined below.
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Dosing Phase

Sampling Phase

Analytical Phase

Data Analysis Phase
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LC-MS/MS Analysis
(Quantification of Lomardexamfetamine

and d-amphetamine)

Pharmacokinetic Modeling
(e.g., Non-compartmental analysis)

Calculation of PK Parameters
(Cmax, Tmax, AUC, t½)
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Typical Preclinical Pharmacokinetic Workflow
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Clinical Pharmacokinetic Studies
Human clinical trials, typically starting with Phase I studies in healthy volunteers, are necessary

to determine the safety, tolerability, and pharmacokinetic profile in humans. These studies

would involve dose-escalation designs and comprehensive plasma and urine sampling to

characterize the ADME of Lomardexamfetamine.

Pharmacodynamic Assessments
Pharmacodynamic studies would aim to quantify the CNS effects of Lomardexamfetamine.

This could involve:

Receptor Binding Assays: In vitro studies to determine the binding affinity of d-amphetamine

for DAT, NET, and other potential molecular targets.

Neurochemical Analysis: Techniques like microdialysis in animal models to measure changes

in synaptic concentrations of dopamine and norepinephrine in specific brain regions.

Behavioral Models: Preclinical models of ADHD-like behaviors (e.g., locomotor activity,

attention, impulsivity) to assess the therapeutic potential.

Clinical Efficacy Trials: Randomized, placebo-controlled trials in patients with ADHD to

evaluate the clinical efficacy and safety of Lomardexamfetamine using standardized rating

scales.

Conclusion and Future Directions
Lomardexamfetamine is a promising CNS stimulant prodrug with the potential to offer a novel

treatment option for ADHD. Its clinical utility will be determined by its pharmacokinetic and

pharmacodynamic profile, which should ideally provide a smooth and sustained delivery of d-

amphetamine to maximize therapeutic efficacy while minimizing adverse effects. The lack of

detailed public data underscores the need for the publication of preclinical and clinical study

results to fully characterize this compound. Future research should focus on elucidating the

specific metabolic pathway of Lomardexamfetamine, quantifying its pharmacokinetic

parameters in human populations, and establishing a clear dose-response relationship for both

efficacy and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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